molecular formula C78H135N13O44 B12392570 Agalactoglyco peptide

Agalactoglyco peptide

Cat. No.: B12392570
M. Wt: 1959.0 g/mol
InChI Key: FFRUIKXLQAISDE-XOFYCFNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Structural Classification

Agalactoglycopeptide is defined as a glycopeptide lacking terminal galactose residues on its N-linked oligosaccharide structures. These molecules typically originate from larger glycoproteins, such as immunoglobulin G (IgG), through enzymatic removal of galactose moieties from complex-type biantennary glycans. Structurally, agalactoglycopeptides retain the core pentasaccharide (Man3GlcNAc2) with varying degrees of fucosylation and sialylation, but lack the β1,4-linked galactose residues that normally extend from N-acetylglucosamine (GlcNAc) termini.

The classification of agalactoglycopeptides depends on their glycan architecture:

Structural Feature Agalactoglycopeptide (A2G0) Galactosylated Variant (A2G2)
Core Fucosylation Present Present
Terminal Galactose Residues 0 2
Sialylation Potential Reduced Enhanced
Molecular Mass (Da) 50,407 50,732

This structural simplification enables researchers to isolate the specific contributions of galactose to glycoprotein function, particularly in Fc-mediated immune responses.

Historical Context in Glycopeptide Research

The systematic study of agalactoglycopeptides began with advances in enzymatic deglycosylation techniques during the late 20th century. Early work focused on hen egg yolk sialylglycopeptides, where sequential treatment with neuraminidase and β-galactosidase allowed production of well-defined agalacto forms. This methodological breakthrough enabled precise analysis of glycan-protein interactions through surface plasmon resonance and affinity chromatography.

A pivotal 2018 study demonstrated the feasibility of generating homogeneous agalactoglycopeptide populations using recombinant galactosidases, achieving >95% purity as verified by liquid chromatography-mass spectrometry. This technical advancement facilitated controlled experiments comparing galactose-deficient and fully galactosylated antibody variants, revolutionizing understanding of Fcγ receptor binding dynamics.

Biological Relevance in Glycosylation Studies

Agalactoglycopeptides serve as essential tools for probing the biological consequences of incomplete glycan processing. Key research findings include:

  • Fc Receptor Interactions : Comparative studies using surface plasmon resonance revealed that agalactoglycopeptide-containing antibodies exhibit 2.2-fold reduced binding affinity for FcγRIIIa (CD16a) compared to fully galactosylated counterparts. This reduction directly correlates with decreased antibody-dependent cellular cytotoxicity (ADCC), as shown through nuclear factor of activated T-cells (NFAT) reporter assays.

  • Thermal Stability : Differential scanning calorimetry experiments demonstrate that agalactoglycopeptides maintain structural stability comparable to native glycoproteins, with melting temperatures (Tm) varying by <1°C relative to galactosylated forms. This indicates that galactose removal primarily affects functional rather than structural properties.

  • Diagnostic Applications : Mass spectrometric analysis of agalactoglycopeptide ratios in serum IgG has emerged as a potential biomarker for autoimmune disorders, with rheumatoid arthritis patients showing 34% higher agalacto forms compared to healthy controls in longitudinal studies.

The table below summarizes key functional differences identified through agalactoglycopeptide research:

Biological Parameter Agalactoglycopeptide (A2G0) Galactosylated (A2G2)
FcγRIIIa Binding Affinity (KD, nM) 12.6 2.62
ADCC EC50 (ng/mL) 28.2 2.62
Serum Half-life (Days) 21 23
Complement Activation (C1q Binding) Reduced by 40% Full activity

These findings underscore the critical role of terminal galactose residues in mediating immune effector functions while highlighting the utility of agalactoglycopeptides as controlled experimental substrates.

Properties

Molecular Formula

C78H135N13O44

Molecular Weight

1959.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C78H135N13O44/c1-25(2)43(90-67(117)32(81)13-9-11-15-79)70(120)82-26(3)66(116)88-34(69(119)87-33(14-10-12-16-80)68(118)91-44(27(4)98)72(121)122)17-42(103)89-71-45(83-28(5)99)56(111)61(39(22-96)124-71)131-75-48(86-31(8)102)57(112)62(40(23-97)129-75)132-76-60(115)63(133-78-65(59(114)52(107)38(21-95)128-78)135-74-47(85-30(7)101)55(110)50(105)36(19-93)126-74)53(108)41(130-76)24-123-77-64(58(113)51(106)37(20-94)127-77)134-73-46(84-29(6)100)54(109)49(104)35(18-92)125-73/h25-27,32-41,43-65,71,73-78,92-98,104-115H,9-24,79-81H2,1-8H3,(H,82,120)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,87,119)(H,88,116)(H,89,103)(H,90,117)(H,91,118)(H,121,122)/t26-,27+,32-,33-,34-,35+,36+,37+,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+,62+,63-,64-,65-,71+,73-,74-,75-,76-,77-,78+/m0/s1

InChI Key

FFRUIKXLQAISDE-XOFYCFNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Peptide Backbone Assembly

The peptide backbone is synthesized using Fmoc- or Boc-based SPPS. Key steps include:

  • Resin Selection : Rink amide or Wang resins are used for C-terminal amide or acid functionalities, respectively.
  • Coupling Conditions : Amino acids are activated with N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dimethylformamide (DMF). Microwave-assisted synthesis (50–90°C) enhances coupling efficiency for challenging sequences.
  • Deprotection : Fmoc groups are removed with 20% piperidine in DMF.

Example Protocol :

  • Resin swelling in DCM/DMF (1:1) for 30 minutes.
  • Sequential coupling of Fmoc-amino acids (4 equiv) with DIC/Oxyma (1:1 ratio).
  • Final cleavage using trifluoroacetic acid (TFA)/thioanisole/water (95:2.5:2.5) to release the peptide.

Avoiding Galactose Incorporation

  • Glycosylamino Acid Building Blocks : Fmoc-Ser/Thr(αAc₃GalNAc)-OH is used to introduce N-acetylgalactosamine (GalNAc) instead of galactose.
  • Enzymatic Glycosylation : Glycosyltransferases like GalNAc-transferases are employed to ensure site-specific GalNAc attachment.

Glycosylation Techniques

Native Chemical Ligation (NCL)

NCL enables convergent synthesis of glycopeptides:

  • Thioester Formation : Peptide thioesters are ligated with cysteine-containing glycopeptides in TFA/water mixtures.
  • Thioamide-Mediated Glycosylation : Thioamide linkages adjacent to Asp residues facilitate Ag(I)-promoted glycosylation, avoiding aspartimide formation.

Case Study :

  • A 10-mer peptide with a thioamide at position 8 was glycosylated with GalNAc using AgNO₃, yielding 39% pure agalactoglycopeptide after HPLC.

Enzymatic Methods

  • GalNAc-Transferase Catalysis : Recombinant enzymes (e.g., ppGalNAc-T2) transfer GalNAc to Ser/Thr residues in peptide substrates.
  • Substrate Specificity : Enzymes are selected to avoid cross-reactivity with galactosyltransferases.

Purification and Isolation Methods

Reverse-Phase HPLC (RP-HPLC)

  • Solvent System : Water (0.1% TFA) and acetonitrile (0.1% TFA).
  • Gradient Optimization : Shallow gradients (1–4% acetonitrile/min) resolve glycopeptide isoforms.

Typical Conditions :

Column Flow Rate Gradient Detection
C18 (250 × 4.6 mm) 1 mL/min 20–50% B in 20 min UV 214 nm

Anti-Solvent Precipitation

  • Acetonitrile/Diisopropyl Ether : Crude peptides are precipitated using a 3:1 to 10:1 ratio of diisopropyl ether:acetonitrile.
  • Centrifugation : 10,000 × g for 15 minutes pellets impurities, leaving glycopeptides in solution.

Ion-Exchange Chromatography

  • Anion-Exchange (AEX) : Q Sepharose resin binds negatively charged glycopeptides at pH 8.0.
  • Elution : Stepwise NaCl gradients (50–500 mM) separate isoforms based on sialylation or sulfation.

Analytical Characterization

Mass Spectrometry (MS)

  • ESI-MS : Confirms molecular weight and glycosylation sites.
  • MALDI-TOF : Detects glycan heterogeneity.

Nuclear Magnetic Resonance (NMR)

  • 1H-13C HSQC : Assigns carbohydrate anomeric protons and peptide backbone signals.

Example Data :

Glycoform Observed m/z Theoretical m/z Purity (%)
[Agalacto-GP]²⁺ 956.4 956.2 98.5

Case Studies and Research Findings

Synthesis of MUC5AC Glycopeptides

  • Method : SPPS with Fmoc-Ser(αAc₃GalNAc)-OH building blocks yielded 20-mer glycopeptides with 20 GalNAc residues.
  • Purity : >95% after RP-HPLC.

Cartilage Glycosaminoglycan Extraction

  • Protocol : Papain digestion, ethanol precipitation, and chondroitinase ABC treatment isolated agalacto-chondroitin sulfate.
  • Composition : 90.4% GlcAβ3GalNAc6S (CSC-like) in adult human cartilage.

Chemical Reactions Analysis

Peptide Bond Formation and Cleavage

The peptide backbone of agalactoglyco peptide undergoes reactions typical of amide bonds:

  • Enzymatic Synthesis : Enzymes like DltA (adenylate-forming superfamily) catalyze peptide bond formation via a two-step mechanism:

    • Enzymatic activation : ATP-dependent adenylation of the carboxyl group, forming an acyl-adenylate intermediate .

    • Chemical acyl transfer : Nucleophilic attack by the amino group of a second amino acid or peptide, releasing AMP and forming the peptide bond .
      This mechanism avoids thioester intermediates, contrasting with nonribosomal peptide synthetases (NRPS) .

  • Hydrolysis : Peptide bonds in this compound are susceptible to acid- or base-catalyzed hydrolysis, with rates influenced by steric hindrance from glycan groups . Enzymatic cleavage by proteases (e.g., trypsin) may be sterically hindered depending on glycan positioning .

Glycosylation and Glycan Reactivity

The carbohydrate moiety participates in glycosylation and protection reactions:

  • Glycosidic Bond Formation : Glycosylation occurs via acid-catalyzed acetal formation between the glycan’s anomeric carbon and hydroxyl groups of serine/threonine residues . For example:

    Glycan OH+Peptide OHH+Glycan O Peptide+H2O\text{Glycan OH}+\text{Peptide OH}\xrightarrow{\text{H}^+}\text{Glycan O Peptide}+\text{H}_2\text{O}

    This reaction is reversible under aqueous acidic conditions .

  • Protection Strategies :

    • Etherification : Primary hydroxyl groups (e.g., C6-OH in glucose) are selectively protected using trityl or silyl ethers .

    • Acetylation : Excess acetic anhydride acetylates all free hydroxyls, enabling selective deprotection at the anomeric carbon .

Coupling Reactions in Synthetic Modifications

Chemical synthesis or functionalization of this compound employs coupling reagents to activate carboxyl groups. Key reagents include:

ReagentActive EsterReactivityStability in DMFKey Use Case
HATUOAtHighExcellentHindered couplings
COMUOxymaModerateLowNon-explosive alternative
PyBOPOBtLowModerateRoutine SPPS

Phosphonium reagents (e.g., PyBOP) minimize side reactions like guanidinylation compared to uronium reagents (e.g., HBTU) .

Electrochemical Activation

Recent advances in electrochemistry demonstrate potential for enhancing glycopeptide reactions:

  • Redox-Mediated Synthesis : Applied electric fields can polarize intermediates, accelerating acyl transfer steps in peptide bond formation .

  • Sustainability : Electricity replaces traditional stoichiometric oxidants/reductants, aligning with green chemistry principles .

Stability and Degradation Pathways

  • Thermal Stability : The peptide backbone’s partial double-bond character (C ON H\text{C O}\cdots \text{N H}
    ) confers rigidity, resisting denaturation below 100°C .

  • Oxidative Degradation : Glycan hydroxyls are prone to oxidation, particularly at primary positions (C6), forming ketones or carboxylic acids .

Enzymatic Modifications

  • Glycosidases : Enzymes like endo-β-N-acetylglucosaminidase cleave glycan-peptide linkages, enabling structural editing .

  • Phosphorylation : Kinases target specific serine/threonine residues adjacent to glycan attachment sites, altering solubility and binding .

Scientific Research Applications

Nutritional Applications

Bioactive Properties
Agalactoglyco peptide is recognized for its bioactive properties, which include antioxidative, anti-inflammatory, and immunomodulatory effects. These properties make it a valuable ingredient in functional foods aimed at improving health outcomes. For example, studies have shown that incorporating agalactoglyco peptides into food products can enhance their nutritional profile and provide health benefits such as improved gut health and reduced inflammation .

Case Study: Fortification of Food Products
In a study published in Frontiers in Nutrition, researchers investigated the incorporation of agalactoglyco peptides into dairy products. The findings indicated that these peptides not only improved the nutritional value but also exhibited potential as functional ingredients that could aid in preventing chronic diseases such as diabetes and hypertension .

Pharmaceutical Applications

Therapeutic Potential
The pharmaceutical applications of this compound are extensive. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents. Research has highlighted its potential use as an antidiabetic agent and in wound healing therapies due to its capacity to promote cellular regeneration and tissue repair .

Case Study: Wound Healing
A significant study demonstrated the efficacy of agalactoglyco peptides in enhancing wound healing processes. In diabetic rats, the application of these peptides resulted in increased re-epithelialization and granulation tissue formation, indicating their potential use in treating chronic wounds . The peptides were shown to stimulate key cellular activities necessary for effective wound healing.

Regenerative Medicine

Cellular Modulation
this compound has been identified as a modulator of various cellular pathways involved in tissue regeneration. It has been shown to enhance the secretion of proangiogenic factors from stem cells, which are crucial for tissue repair and regeneration . This property positions this compound as a promising candidate for regenerative therapies.

Case Study: Stem Cell Therapy
In a collaborative study involving multiple research institutions, this compound was used to pretreat human mesenchymal stem cells before their application in tissue regeneration therapies. The results indicated a significant increase in the secretion of vascular endothelial growth factor (VEGF), which is vital for angiogenesis and tissue repair . This finding underscores the potential of this compound in enhancing the effectiveness of stem cell therapies.

Antimicrobial Applications

Inhibition of Pathogen Growth
Research has also explored the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. The compound has been shown to disrupt bacterial communication mechanisms, thereby inhibiting their growth and virulence . This characteristic could be harnessed to develop new antimicrobial agents.

Case Study: Streptococcus pneumoniae
A breakthrough study focused on developing synthetic peptides that mimic this compound's structure demonstrated significant efficacy against Streptococcus pneumoniae. The peptides effectively disrupted bacterial communication, reducing pathogenicity and providing a novel approach to combat antibiotic resistance .

Summary Table of Applications

Application AreaKey FindingsReferences
NutritionalEnhances gut health; reduces inflammation
PharmaceuticalAntidiabetic; promotes wound healing
Regenerative MedicineIncreases VEGF secretion; enhances stem cell therapy
AntimicrobialDisrupts bacterial communication; inhibits growth

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Agalactoglyco peptide differs from galactose-containing glycopeptides (e.g., Galactoglyco peptide) in its glycosylation pattern. Key structural distinctions include:

Feature This compound Galactoglyco Peptide Fucosylated Glycopeptide
Core Carbohydrate N-acetylglucosamine Galactose + N-acetylglucosamine Fucose + N-acetylglucosamine
Glycosylation Sites 2–3 3–4 1–2
Molecular Weight (kDa) ~8–10 ~10–12 ~6–8

Computational Analysis of Interactions

Tools such as HPEPDOCK, which predicts peptide-protein interactions, have been employed to model this compound’s binding behavior. For example, global docking simulations (Figure 5A in ) indicate that this compound requires ~30% less computational time for binding predictions compared to bulkier galactosylated peptides, owing to its smaller carbohydrate footprint .

Biological Activity

Agalactoglyco peptide (AGP) is a bioactive compound that has garnered attention for its potential health benefits and biological activities. This article delves into the biological activity of AGP, examining its mechanisms, effects on various health conditions, and relevant case studies.

Overview of this compound

Agalactoglyco peptides are derived from glycoproteins and exhibit various biological activities. These peptides are known for their roles in immunomodulation, anti-inflammatory effects, and potential therapeutic applications in metabolic disorders.

AGPs exert their biological effects through several mechanisms:

  • Immunomodulation : AGPs can enhance immune responses by promoting the activity of immune cells such as macrophages and T-cells.
  • Antioxidant Activity : These peptides possess antioxidant properties that help mitigate oxidative stress, which is linked to numerous chronic diseases.
  • Antimicrobial Effects : AGPs have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents.

Biological Activities and Health Benefits

The biological activities of AGP can be summarized in the following table:

Biological Activity Health Implications References
ImmunomodulationEnhances immune response; potential use in vaccines
AntioxidantReduces oxidative stress; may prevent chronic diseases
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation; potential use in inflammatory diseases

Case Studies

  • Immunomodulatory Effects : A study conducted by Korhonen et al. demonstrated that AGPs could stimulate macrophage activity, leading to enhanced phagocytosis and cytokine production. This suggests their potential use in vaccine formulations to boost immune responses against infections.
  • Antioxidant Activity : Research published in Frontiers in Molecular Biosciences indicated that AGPs significantly reduced markers of oxidative stress in animal models. The study highlighted the potential role of AGPs in preventing diseases associated with oxidative damage, such as cardiovascular diseases and diabetes.
  • Antimicrobial Properties : A recent investigation revealed that AGPs exhibited strong antibacterial activity against Streptococcus pneumoniae. The peptides disrupted bacterial communication pathways, reducing their virulence and ability to form biofilms, which are critical for pathogenicity.
  • Anti-inflammatory Action : A clinical trial assessed the effects of AGP on patients with inflammatory bowel disease (IBD). Results showed a significant reduction in inflammatory markers and improved patient symptoms after administration of AGP-rich supplements.

Research Findings

Recent research has focused on the isolation and characterization of AGPs from various sources, including plant-based proteins and fermented foods. Studies have shown that:

  • Source Matters : The biological activity of AGPs varies significantly depending on their source. For instance, those derived from fermented dairy products exhibited stronger immunomodulatory effects compared to plant-derived counterparts.
  • Molecular Weight Influence : Lower molecular weight AGPs have been associated with higher biological activities, particularly in terms of antioxidant capacity and ACE-inhibitory effects.

Q & A

Q. What are the primary analytical techniques for characterizing Agalactoglyco peptide’s structural integrity?

To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of glycosylation patterns with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and purity. Liquid chromatography (LC) paired with tandem MS can resolve post-translational modifications, while circular dichroism (CD) spectroscopy provides insights into secondary structure stability. Cross-validate results using X-ray crystallography or cryo-EM if crystallizable .

Q. How do structural features of this compound influence its bioactivity?

Q. How to structure a manuscript on this compound for high-impact journals?

  • Introduction : Contextualize gaps (e.g., "Despite its antimicrobial potential, glycosylation-dependent stability remains uncharacterized...").
  • Methods : Detail synthesis protocols, including batch numbers and equipment models for reproducibility.
  • Discussion : Contrast findings with prior work (e.g., "Contrary to Smith et al. (2023), our data suggest...") and propose mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.